molecular formula C23H33F2N3O2 B4887215 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

Cat. No. B4887215
M. Wt: 421.5 g/mol
InChI Key: IKTJHOIKIDPQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as DF-MPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. DF-MPB is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may modulate the release of neurotransmitters such as dopamine and serotonin, leading to its pharmacological effects.
Biochemical and Physiological Effects:
1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been found to affect various biochemical and physiological processes in the body. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models, indicating its potential use in the treatment of inflammatory conditions. 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been found to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in lab experiments is its potent pharmacological effects, which can help researchers to study various physiological and biochemical processes. However, one of the limitations of using 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is its limited solubility in water, which can make it challenging to administer in certain experimental setups.

Future Directions

There are several future directions for the study of 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been found to exhibit neuroprotective effects in animal models, indicating its potential use in the prevention or treatment of neurodegeneration. Another potential direction is to investigate its potential use in the treatment of addiction. 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been found to modulate the release of dopamine, which is involved in the reward pathway, indicating its potential use in the treatment of addiction disorders.
Conclusion:
In conclusion, 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine exhibits potent pharmacological effects, including analgesic, antinociceptive, anxiolytic, and antidepressant-like effects. 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may act as a selective antagonist of the NMDA receptor, leading to its pharmacological effects. 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has several potential applications in scientific research, including the study of neurodegenerative disorders and addiction.

Scientific Research Applications

1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent analgesic and antinociceptive effects in animal models, making it a potential candidate for the development of new pain-relieving drugs. 1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

[1-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F2N3O2/c24-23(25)30-21-6-2-1-5-19(21)17-26-13-9-20(10-14-26)27-15-7-18(8-16-27)22(29)28-11-3-4-12-28/h1-2,5-6,18,20,23H,3-4,7-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTJHOIKIDPQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[2-(Difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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